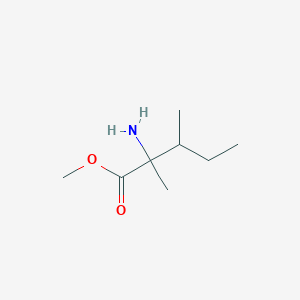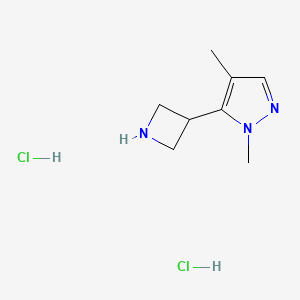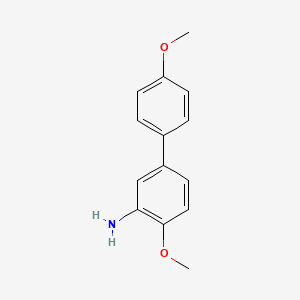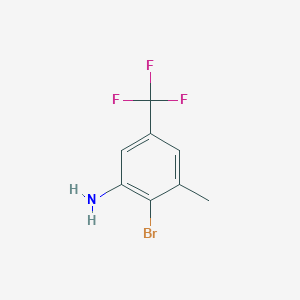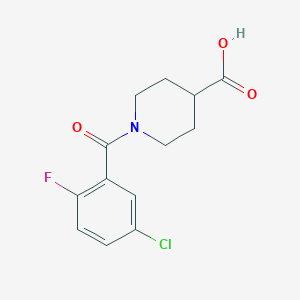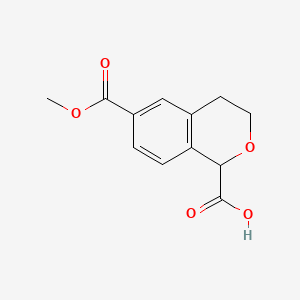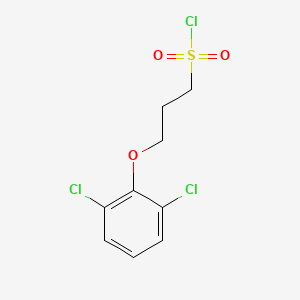![molecular formula C12H8F2O B13493203 2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)
2,2'-Difluoro-[1,1'-biphenyl]-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-3-(2-fluorophenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(2-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a fluorinated phenylboronic acid with a fluorinated phenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2-fluoro-3-(2-fluorophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-3-(2-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in the formation of various substituted phenols.
Applications De Recherche Scientifique
2-fluoro-3-(2-fluorophenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the study of fluorinated compounds.
Biology: This compound can be used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms often enhance the biological activity and metabolic stability of compounds.
Medicine: It may serve as a precursor in the synthesis of drugs with improved pharmacokinetic properties. Fluorinated compounds are known for their potential in drug discovery and development.
Industry: In the industrial sector, 2-fluoro-3-(2-fluorophenyl)phenol can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-3-(2-fluorophenyl)phenol depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with molecular targets such as enzymes or receptors. The presence of fluorine can enhance binding affinity and selectivity, leading to improved biological activity. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluorophenol: A simpler compound with a single fluorine atom on the phenyl ring.
3-fluorophenol: Another related compound with the fluorine atom in a different position on the phenyl ring.
4-fluorophenol: Similar to 2-fluorophenol but with the fluorine atom in the para position.
Uniqueness
2-fluoro-3-(2-fluorophenyl)phenol is unique due to the presence of two fluorine atoms on different phenyl rings This substitution pattern can lead to distinct chemical and physical properties compared to other fluorinated phenols
Propriétés
Formule moléculaire |
C12H8F2O |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2-fluoro-3-(2-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8F2O/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7,15H |
Clé InChI |
SVXPLARBKMGMOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


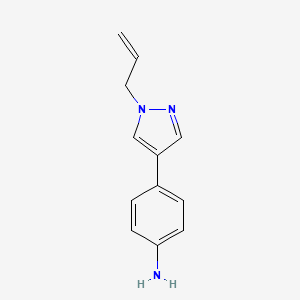
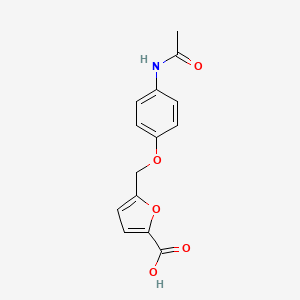
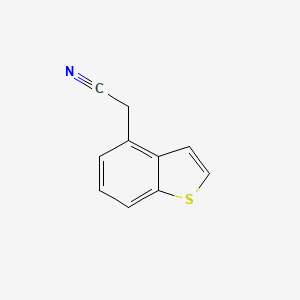
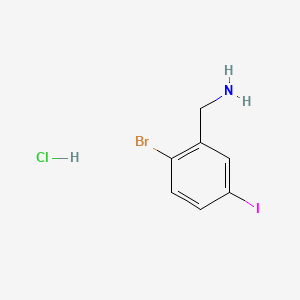
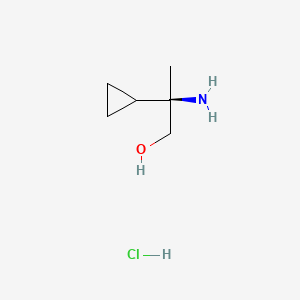
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
